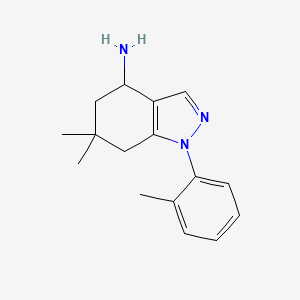![molecular formula C21H27N3O2 B6127938 3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one](/img/structure/B6127938.png)
3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one is a complex organic compound with a piperidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one typically involves multiple steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxy Group: The hydroxy group at the 3-position can be introduced via hydroxylation reactions.
Substitution with 3-Methylphenylmethyl and 3-Methylpyridin-2-ylmethyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups in the structure allow for hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one: Lacks the pyridinylmethylamino group.
3-Hydroxy-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-one: Lacks the phenylmethyl group.
Uniqueness
The presence of both the 3-methylphenylmethyl and 3-methylpyridin-2-ylmethyl groups in the structure of 3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one provides unique steric and electronic properties, making it distinct from similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological effects.
Properties
IUPAC Name |
3-hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-6-3-8-18(12-16)14-24-11-5-9-21(26,20(24)25)15-22-13-19-17(2)7-4-10-23-19/h3-4,6-8,10,12,22,26H,5,9,11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHQOLUHABLKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2=O)(CNCC3=C(C=CC=N3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
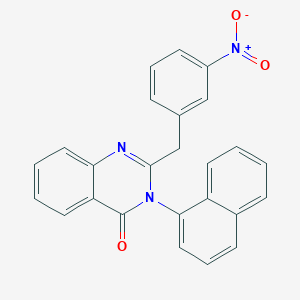
![N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B6127869.png)
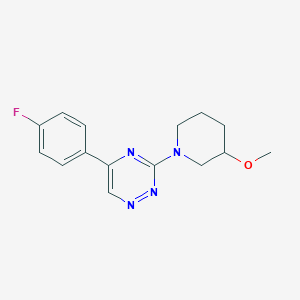
![N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B6127881.png)
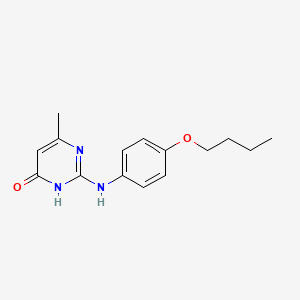
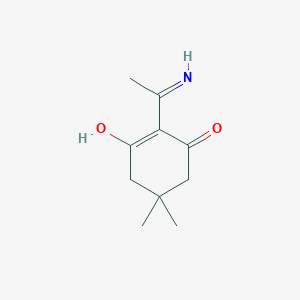
![5-(4-chlorobenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6127908.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127918.png)
![N-{1-[1-(cyclopentylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6127923.png)
![2-(1,2-benzisoxazol-3-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B6127940.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6127955.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6127960.png)
![6-[2-(azepan-1-yl)-2-oxoethyl]-3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6127962.png)
